Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating hematologic malignancies. Research on its metabolism and disposition in humans identified several metabolites, including two oxidative impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). []
Relevance: While not directly containing the same core structure as the target compound, Venetoclax shares the presence of a benzamide group and a substituted phenyl ring. The research focuses on the formation and characterization of its oxidative impurities, which could be relevant for understanding the potential degradation pathways and impurities of the structurally-similar target compound. []
Venetoclax N-oxide (VNO)
Compound Description: VNO is an oxidative impurity of venetoclax formed during oxidative stress degradation. It can further undergo a Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA). []
Relevance: While not a direct structural analog, VNO's formation from venetoclax and subsequent rearrangement to VHA highlight potential oxidative degradation pathways relevant to the target compound. The presence of the N-oxide functionality and its reactivity in VNO could inform potential degradation products or metabolic pathways of the target compound, considering the shared benzamide moiety. []
Venetoclax Hydroxylamine Impurity (VHA)
Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. The identification and synthesis of VHA alongside VNO are crucial for controlling venetoclax's purity during manufacturing. []
Relevance: Although not a direct structural analog, VHA's formation from VNO through a Meisenheimer rearrangement reveals a potential degradation pathway for compounds containing similar structural motifs, including the target compound. The shared benzamide group and the potential for oxidation in both compounds underscore the relevance of this degradation pathway. []
Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) exhibiting clinical activity against certain solid tumors and hematological malignancies. []
Relevance: This compound, while structurally different from N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide, shares the presence of a piperidine ring. Studying its mechanism of action and resistance development can provide insights into potential therapeutic applications and challenges associated with compounds containing piperidine moieties, such as the target compound. []
Compound Description: ICA-105574 acts as a potent and efficacious hERG channel activator with a unique mechanism of action. It effectively removes hERG channel inactivation. []
Relevance: This compound shares the benzamide core structure with N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide. Investigating its structure-activity relationships and the impact of different substituents on its hERG channel activation properties could offer valuable insights into the potential biological activities of the target compound and its analogs. []
Compound Description: This series represents a group of newly synthesized tyrosinase inhibitors. Their structures were confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. Kinetic studies using Lineweaver-Burk plots revealed that these compounds demonstrate competitive inhibition of tyrosinase. []
Relevance: These benzamide derivatives are closely related to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide, sharing the core structure of a benzamide moiety connected to a piperazine ring. The significant tyrosinase inhibitory activity observed in these compounds suggests that the target compound, with its similar structure, could also possess tyrosinase inhibitory properties. []
(D)-Tartrate Salt and (L)-Tartrate Salt of 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
Compound Description: These are specific salt forms of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, investigated for their potential use as antitumor agents. [, ]
Relevance: These compounds share the benzamide core structure and the presence of a piperazine ring with N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide. The investigation of different salt forms, such as tartrate salts, for this class of compounds highlights the importance of salt selection in optimizing pharmaceutical properties like solubility and bioavailability. This knowledge is directly applicable when considering the development of the target compound as a potential drug candidate. [, ]
Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor. It is particularly useful in treating hypertension and hypertension-induced diseases, especially when combined with other anti-hypertensive agents. []
Relevance: This compound shares the benzamide core and the piperazine ring with the target compound N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide. While it also acts as a PDGF receptor tyrosine kinase inhibitor, the focus on its use for hypertension, often in combination therapy, emphasizes the potential for exploring the target compound and its analogs for similar applications, either as single agents or in combination regimens. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.